3,5-Dichloroisothiazole-4-carbonitrile
Description
Significance of Isothiazole (B42339) Core in Contemporary Organic Synthesis and Medicinal Chemistry
The isothiazole ring, a five-membered heterocyclic compound containing adjacent nitrogen and sulfur atoms, represents a cornerstone of modern chemical science. medwinpublishers.comwikipedia.org First successfully prepared in 1956, the isothiazole framework has since been the subject of extensive study, revealing a broad spectrum of useful properties that have cemented its importance. medwinpublishers.com In the realm of materials science, isothiazoles serve as fundamental building blocks for novel materials possessing unique electronic and mechanical characteristics. medwinpublishers.com
The impact of the isothiazole core is most pronounced in medicinal chemistry and drug discovery. The inclusion of this heterocyclic system into molecular structures has given rise to a wide array of compounds with significant pharmacological activity. thieme-connect.com Isothiazole derivatives have demonstrated a remarkable diversity of biological actions, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. medwinpublishers.comontosight.aiontosight.ai For example, isothiazole-based penicillins and cephalosporins have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. medwinpublishers.comchemicalbook.com Furthermore, this scaffold is present in established pharmaceutical drugs, such as the antipsychotic medications Ziprasidone and Perospirone, highlighting its clinical relevance. medwinpublishers.comwikipedia.org
Beyond these applications, researchers have explored isothiazole derivatives for the potential treatment of complex conditions like Alzheimer's disease, diabetes, and liver diseases. thieme-connect.comchemicalbook.com The isothiazole heterocycle can also enhance the efficacy of other bioactive substances, acting as a synergist to reduce required drug dosages, a particularly valuable attribute in fields like cancer chemotherapy. thieme-connect.comchemicalbook.com From a synthetic standpoint, the distinct reactivity of the isothiazole moiety makes it a versatile tool for organic chemists in the development of novel molecular architectures. medwinpublishers.comthieme-connect.com
Table 1: Examples of Biologically Active Isothiazole Derivatives
| Compound Class/Drug Name | Therapeutic Area/Biological Activity |
|---|---|
| Ziprasidone | Antipsychotic |
| Perospirone | Antipsychotic |
| Isothiazole-containing Penicillins | Antibacterial |
| 5-Phenylisothiazole derivatives | Antiviral (Poliovirus) |
| 4,5-Diarylisothiazoles | Anti-inflammatory |
| 4-Pyridylisothiazole derivatives | HIV Inhibition |
Research Context of Dihalo-substituted Isothiazoles within Heterocyclic Chemistry
Within the broader family of isothiazole compounds, halogenated derivatives—particularly dihalo-substituted isothiazoles—occupy a position of significant strategic importance in synthetic chemistry. thieme-connect.com Chlorinated isothiazoles are especially valued as versatile and reactive synthetic intermediates, often referred to as "building blocks." thieme-connect.com Their utility stems from the presence of halogen atoms, which can be readily displaced through various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling. thieme-connect.comthieme-connect.com This reactivity provides a reliable pathway for the functionalization of the isothiazole ring, enabling chemists to systematically modify the core structure to synthesize a wide range of new compounds.
This synthetic flexibility is crucial for developing novel, biologically active substances for medicine and agriculture, as well as for creating specialized ligands for metal complexes. thieme-connect.com The specific arrangement of the halogen atoms on the isothiazole ring significantly influences the chemical reactivity and physical properties of the molecule. The scientific literature details various isomers of dichlorinated isothiazoles, such as 3,4-Dichloroisothiazole-5-carbonitrile and 4,5-Dichloroisothiazole-3-carboxylic acid, each with its own distinct synthetic utility. cymitquimica.comontosight.ai
The compound 3,5-Dichloroisothiazole-4-carbonitrile is itself a key starting material for a range of 3,5-disubstituted derivatives and has been investigated for its herbicidal properties. google.com Research in this area often focuses on leveraging these dihalo-isothiazoles as precursors for more complex molecules with potential applications in the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai
Table 2: Selected Dichloroisothiazole Derivatives in Chemical Research
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 2120-82-3 | C₄Cl₂N₂S |
| 3,4-Dichloroisothiazole-5-carbonitrile | 18480-52-9 | C₄Cl₂N₂S |
| 4,5-Dichloroisothiazole-3-carboxylic Acid | 131947-13-2 | C₄HCl₂NO₂S |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNARDFVMLWILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308232 | |
| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120-82-3 | |
| Record name | 2120-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,2-thiazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Advanced Chemical Transformations of 3,5 Dichloroisothiazole 4 Carbonitrile
Cross-Coupling Reactions at the Isothiazole (B42339) Nucleus
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. In the context of 3,5-dichloroisothiazole-4-carbonitrile, these reactions allow for the selective substitution of the chlorine atoms with various organic groups. The inherent electronic differences between the C-3 and C-5 positions, influenced by the adjacent sulfur and nitrogen atoms and the electron-withdrawing nitrile group, are exploited to achieve regioselective functionalization.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, has been successfully applied to this compound. A key feature of this reaction is its high degree of regioselectivity, preferentially occurring at the C-5 position. capes.gov.brrsc.org
Research has demonstrated that the reaction of this compound with various aryl- and methylboronic acids yields the corresponding 3-chloro-5-(aryl or methyl)isothiazole-4-carbonitrile products in high yields. capes.gov.br This selectivity indicates a significantly higher reactivity of the C-5 chlorine atom compared to the C-3 chlorine atom under typical Suzuki coupling conditions. The reaction has been optimized with respect to the catalyst, base, and the potential use of a phase transfer agent to achieve excellent yields. capes.gov.brrsc.org For instance, coupling with potassium phenyltrifluoroborate also resulted in exclusive substitution at the C-5 position. capes.gov.brrsc.org This robust regioselectivity makes the Suzuki coupling a reliable method for the controlled, stepwise functionalization of the isothiazole core.
| Boronic Acid/Borate | Catalyst | Base | Phase Transfer Agent | Yield of 5-substituted product (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | TBAB | 95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | TBAB | 98 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | TBAB | 98 |
| Methylboronic acid | Pd(OAc)₂ | K₂CO₃ | TBAB | 85 |
| Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | None | 92 |
The pronounced regioselectivity of the Suzuki coupling at the C-5 position of this compound is rooted in the electronic properties of the isothiazole ring. The catalytic cycle of a Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The rate of this step is highly sensitive to the electronic and steric environment of the C-Cl bond. In the isothiazole ring, the C-5 position is adjacent to the sulfur atom, while the C-3 position is adjacent to the nitrogen atom. Computational and experimental studies on similar halogenated heterocycles suggest that the C-5 position is more electron-deficient and/or sterically accessible, making the C5-Cl bond more susceptible to oxidative addition by the Pd(0) complex. nih.gov This preferential activation of the C5-Cl bond over the C3-Cl bond directs the entire catalytic cycle—transmetalation with the boronic acid and subsequent reductive elimination—to occur selectively at this site, leading to the formation of the 5-substituted product. capes.gov.br
Effective Suzuki coupling of this compound has been achieved using a "ligandless" palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). capes.gov.br In such systems, it is believed that the active Pd(0) species is formed in situ, and solvent or reactant molecules may act as weak ligands. researchgate.netnih.gov The absence of bulky, electron-rich phosphine (B1218219) ligands can sometimes be advantageous, preventing catalyst inhibition and simplifying reaction conditions.
The Stille coupling reaction, which pairs an organic halide with an organotin compound (stannane), is another cornerstone of palladium-catalyzed C-C bond formation. nrochemistry.comorganic-chemistry.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. harvard.educommonorganicchemistry.com In the context of isothiazole chemistry, the Stille reaction provides a complementary method to the Suzuki coupling for introducing alkyl, alkenyl, aryl, and alkynyl substituents.
While specific studies on the Stille coupling of this compound are not as prevalent, the principles of regioselectivity observed in Suzuki couplings are often transferable. It is expected that the C-5 chlorine would exhibit greater reactivity towards the initial oxidative addition step with the palladium catalyst. However, studies on other substituted isothiazoles have indicated that achieving high regiocontrol in Stille reactions can sometimes be challenging, and outcomes may be highly dependent on the specific substrates and reaction conditions employed. nih.gov
| Component | Common Examples |
|---|---|
| Organic Halide | Aryl-Cl, Aryl-Br, Aryl-I |
| Organotin Reagent | R-Sn(Bu)₃, R-Sn(Me)₃ (R = Aryl, Alkenyl, Alkynyl) |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand (optional) | AsPh₃, PPh₃ |
| Solvent | Toluene, Dioxane, DMF |
The Sonogashira coupling reaction is the method of choice for the synthesis of aryl- and vinyl-alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This transformation is unique among the common cross-coupling reactions as it typically requires a dual catalytic system of palladium and a copper(I) salt, such as copper(I) iodide. organic-chemistry.orgnih.gov
For this compound, Sonogashira coupling would enable the direct introduction of alkynyl moieties, which are valuable functional groups for further transformations in synthetic chemistry. Following the established reactivity pattern, the coupling is anticipated to occur preferentially at the C-5 position. The reaction would proceed through a palladium catalytic cycle for the activation of the C-Cl bond and a copper cycle to generate a copper(I) acetylide intermediate, which then participates in the key transmetalation step with the palladium complex. wikipedia.org The resulting 5-alkynyl-3-chloroisothiazole-4-carbonitriles are versatile intermediates for creating more complex molecular architectures.
| Component | Role | Common Examples |
|---|---|---|
| Palladium Catalyst | Activates the C-X bond | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | Activates the alkyne | CuI |
| Base | Deprotonates the alkyne | Et₃N, Piperidine, Diisopropylamine |
| Solvent | Reaction medium | THF, DMF |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A major advantage of this method is the high reactivity of organozinc compounds, which often allows reactions to proceed under mild conditions with high functional group tolerance. wikipedia.orgnih.gov Organozinc reagents are typically prepared from the corresponding organic halide, making them readily accessible.
In the functionalization of this compound, Negishi coupling offers a powerful route to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. Similar to the other cross-coupling reactions discussed, regioselective substitution at the more reactive C-5 position is the expected outcome. However, as with Stille couplings, achieving predictable regiocontrol can be a challenge in certain heterocyclic systems. For example, studies on 3-iodoisothiazole derivatives have shown that they can fail to undergo regiocontrolled Negishi couplings, highlighting the need for careful optimization of reaction parameters for each specific substrate. nih.gov Despite these potential challenges, the Negishi reaction remains a valuable tool for expanding the chemical space accessible from the this compound scaffold.
| Feature | Description |
|---|---|
| Organometallic Reagent | Organozinc Halides (R-ZnX) |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) or Nickel (e.g., Ni(acac)₂) complexes |
| Substrates | Aryl, vinyl, allyl, alkyl, and benzyl (B1604629) halides |
| Key Advantages | High reactivity, mild reaction conditions, broad functional group tolerance |
| Potential Challenge | Regiocontrol can be substrate-dependent in complex heterocycles |
Ullmann-Type Coupling Reactions for Biisothiazole Formation
The Ullmann reaction is a classic method for the formation of carbon-carbon bonds between aryl halides, traditionally mediated by copper. organic-chemistry.org This transformation involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl compound. organic-chemistry.org While modern cross-coupling reactions like the Suzuki coupling have been shown to be highly effective for functionalizing this compound, particularly at the C-5 position, the application of traditional Ullmann-type conditions for the specific purpose of forming biisothiazoles from this precursor is less commonly documented. nih.gov
The classic Ullmann condensation requires high temperatures and an excess of copper, proceeding through an organocopper intermediate. organic-chemistry.org In principle, the application of such conditions to this compound could lead to the formation of a symmetrical 5,5'-biisothiazole derivative, leveraging the higher reactivity of the halogen at the C-5 position. However, the development of more efficient palladium-catalyzed methods has largely superseded this approach for isothiazole C-C coupling chemistry. nih.gov
| Reaction Type | Reactant | Typical Mediator | Potential Product |
|---|---|---|---|
| Ullmann-Type Coupling | This compound | Copper (Cu) | Symmetrical Biisothiazole |
Nucleophilic Aromatic Substitution Reactions on the Dichloroisothiazole Ring
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The electron-withdrawing nature of the isothiazole ring and the nitrile group activates the chlorine atoms towards displacement by various nucleophiles.
The chlorine atom at the C-5 position of this compound exhibits greater reactivity towards substitution compared to the C-3 chlorine. This regioselectivity has been demonstrated in palladium-catalyzed Suzuki cross-coupling reactions, where aryl- and methylboronic acids react exclusively at the C-5 position to yield 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles in high yields. nih.gov
While palladium-catalyzed reactions are prevalent, classic SNAr reactions with carbon nucleophiles also occur. For instance, the reaction of this compound with copper(I) cyanide (CuCN) can lead to substitution. mdpi.com However, this reaction can be complex; under certain conditions, it results not in a simple cyano-de-chloro substitution but in the formation of 5,5′-thiobis(3-chloroisothiazole-4-carbonitrile), indicating that the cyanide or thiocyanate (B1210189) formed in situ may act as a sulfur source. mdpi.com
| Reaction Type | Carbon Nucleophile Source | Position of Substitution | Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids | C-5 | 3-Chloro-5-arylisothiazole-4-carbonitriles nih.gov |
| Cyanide Reaction | CuCN | C-5 (indirectly) | 5,5′-Thiobis(3-chloroisothiazole-4-carbonitrile) mdpi.com |
Sulfur nucleophiles react readily with this compound to form thioether derivatives. mdpi.commasterorganicchemistry.com A key example is the synthesis of 5,5′-thiobis(3-chloroisothiazole-4-carbonitrile). This compound can be prepared by reacting this compound with half an equivalent of sodium sulfide (B99878) (Na₂S). mdpi.com In this reaction, the sulfide ion acts as a nucleophile, displacing the C-5 chlorine atom of two isothiazole molecules to form a symmetrical thiobis-isothiazole.
Interestingly, the same thiobis product is also obtained when this compound is treated with sodium thiocyanate (NaSCN) or copper(I) cyanide (CuCN). mdpi.com This suggests a reaction pathway where these reagents serve as a source of nucleophilic sulfur, leading to the displacement of the C-5 halogen. mdpi.com
Ring Transformation Reactions of Isothiazole Precursors
While this compound is a valuable building block, its own synthesis often involves the transformation of other heterocyclic systems. One notable route involves the ring transformation of 1,2,3-dithiazole derivatives. rsc.orgresearchgate.net Specifically, (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles can be converted into 3-haloisothiazole-5-carbonitriles in good to excellent yields. rsc.org This transformation can be mediated by reagents such as gaseous hydrogen bromide (HBr), gaseous hydrogen chloride (HCl), or benzyltriethylammonium chloride (BnEt₃NCl). rsc.orgresearchgate.net This synthetic strategy highlights the chemical relationship between different sulfur-nitrogen heterocycles and provides a valuable method for accessing the isothiazole core.
| Precursor Ring System | Example Precursor | Mediating Reagent | Product Class |
|---|---|---|---|
| 1,2,3-Dithiazole | (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | HBr(g), HCl(g), or BnEt₃NCl | 3-Haloisothiazole-5-carbonitriles rsc.orgresearchgate.net |
Conversion of the Nitrile Group to Other Functionalities
The nitrile group (-C≡N) is a versatile functional group that can be converted into a range of other moieties, including amines, carboxylic acids, and amides. researchgate.netgoogle.com
The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids. wikipedia.orgbyjus.com While it does not directly apply to nitriles, a multi-step "Hunsdiecker strategy" can be employed to convert the nitrile group of this compound into a bromo group. This synthetic sequence involves two main stages:
Hydrolysis of the Nitrile: The nitrile group is first hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic aqueous conditions, which converts the -C≡N group into a -COOH group, yielding 3,5-Dichloroisothiazole-4-carboxylic acid. chemistrysteps.com
Hunsdiecker Reaction: The resulting carboxylic acid is then subjected to the Hunsdiecker reaction. This involves converting the acid to its silver salt (e.g., by reaction with silver oxide) and subsequently treating the silver carboxylate with elemental bromine (Br₂). byjus.comyoutube.com The reaction proceeds via a radical mechanism, leading to the loss of carbon dioxide and the formation of the corresponding organic halide. wikipedia.org In this case, the product would be 4-bromo-3,5-dichloroisothiazole.
This strategy provides a pathway for replacing the cyano group with a bromine atom, further diversifying the synthetic utility of the original isothiazole scaffold.
| Step | Transformation | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nitrile Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3,5-Dichloroisothiazole-4-carboxylic acid |
| 2 | Hunsdiecker Reaction | i) Ag₂O; ii) Br₂ | 4-Bromo-3,5-dichloroisothiazole |
Hoffmann and Sandmeyer Strategies for Carbonitrile to Iodo Group Transformation
The conversion of the 4-carbonitrile group of this compound into a 4-iodo substituent is a significant synthetic transformation that is not achieved directly but through a multi-step pathway. This process strategically combines a Hoffmann rearrangement to generate a key amine intermediate, followed by a Sandmeyer reaction to introduce the iodo group. organic-chemistry.org This sequence provides a reliable route to 3,5-dichloro-4-iodoisothiazole, a valuable derivative for further chemical synthesis.
Amine Synthesis via Hoffmann Strategy : The initial phase involves the conversion of the carbonitrile functionality into a primary amine with the loss of one carbon atom.
Iodination via Sandmeyer Strategy : The resulting amino-isothiazole then serves as the substrate for a classic Sandmeyer reaction to install the iodo group.
Stage 1: Hoffmann Strategy for Amine Synthesis
The Hoffmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com To apply this to this compound, a preliminary hydrolysis step is required to generate the necessary amide intermediate.
Step 1a: Hydrolysis of Carbonitrile to Amide The transformation begins with the hydrolysis of the nitrile group (-C≡N) to a primary carboxamide group (-CONH₂). This is typically accomplished by treating this compound with a strong acid, such as concentrated sulfuric or hydrochloric acid, and heating the mixture. chemguide.co.ukchemistrysteps.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. libretexts.org This process yields 3,5-Dichloroisothiazole-4-carboxamide.
Step 1b: Hoffmann Rearrangement of Amide to Amine The resulting 3,5-Dichloroisothiazole-4-carboxamide is then subjected to the conditions of the Hoffmann rearrangement. wikipedia.org The amide is treated with an aqueous solution of sodium hydroxide (B78521) and bromine. This forms a sodium hypobromite (B1234621) solution in situ, which reacts with the amide. The reaction proceeds through a bromoamide intermediate and a subsequent rearrangement to an isocyanate. researchgate.netmasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous basic medium, undergoing decarboxylation to yield the final product of this stage, 4-amino-3,5-dichloroisothiazole. wikipedia.org
Table 1: Reaction Sequence for Hoffmann Strategy
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1a. Hydrolysis | This compound | H₂SO₄ (conc.), H₂O, Heat | 3,5-Dichloroisothiazole-4-carboxamide |
| 1b. Rearrangement | 3,5-Dichloroisothiazole-4-carboxamide | Br₂, NaOH, H₂O, Heat | 4-amino-3,5-dichloroisothiazole |
Stage 2: Sandmeyer Strategy for Iodination
With the successful synthesis of 4-amino-3,5-dichloroisothiazole, the stage is set for the introduction of the iodo group via the Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry for converting primary aromatic amines into a wide variety of functional groups through a diazonium salt intermediate. wikipedia.orgnih.govpku.edu.cn
Step 2a: Diazotization of the Amine The 4-amino-3,5-dichloroisothiazole is first converted into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid. nih.gov This reaction must be carried out at low temperatures, typically 0–5 °C, to ensure the stability of the resulting 3,5-dichloroisothiazole-4-diazonium salt.
Step 2b: Iodide Displacement The final step involves the displacement of the diazonium group (-N₂⁺) with iodide. The cold solution of the newly formed diazonium salt is treated with a solution of potassium iodide (KI). organic-chemistry.org The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) drives the reaction forward, resulting in the formation of the target molecule, 3,5-dichloro-4-iodoisothiazole. organic-chemistry.org Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction typically proceeds without the need for a catalyst. organic-chemistry.orgwikipedia.org
Table 2: Reaction Sequence for Sandmeyer Strategy
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 2a. Diazotization | 4-amino-3,5-dichloroisothiazole | NaNO₂, H₂SO₄, 0-5 °C | 3,5-dichloroisothiazole-4-diazonium salt |
| 2b. Iodination | 3,5-dichloroisothiazole-4-diazonium salt | KI | 3,5-dichloro-4-iodoisothiazole |
This combined Hoffmann-Sandmeyer approach highlights a sophisticated use of classic organic reactions to achieve a challenging functional group interconversion on the isothiazole ring system.
Structural Elucidation and Characterization Methodologies for 3,5 Dichloroisothiazole 4 Carbonitrile Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., ¹H, ¹³C, 2D-NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 3,5-Dichloroisothiazole-4-carbonitrile. While detailed NMR data for the parent compound is not extensively published, analysis of its derivatives provides significant insight into the expected spectral features.
¹³C NMR Spectroscopy: The carbon skeleton of isothiazole (B42339) derivatives is readily characterized by ¹³C NMR. For instance, in 3-chloro-5-phenylisothiazole-4-carbonitrile, a derivative of the title compound, the carbon atoms of the isothiazole ring and the nitrile group exhibit characteristic chemical shifts. The nitrile carbon (C≡N) typically appears in the range of 115-120 ppm, a distinct region that avoids overlap with many other carbon signals. The carbons within the isothiazole ring are influenced by the electronegativity of the nitrogen, sulfur, and chlorine atoms, leading to specific chemical shifts that aid in their assignment.
¹H NMR Spectroscopy: Since this compound itself possesses no hydrogen atoms, its ¹H NMR spectrum would be silent. However, for its derivatives that incorporate hydrogen-containing substituents, ¹H NMR is invaluable. The chemical shifts and coupling patterns of these protons provide crucial information about their connectivity and spatial relationships within the molecule.
2D-NMR Techniques: For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY experiments establish correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
HMBC experiments reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is instrumental in piecing together the molecular skeleton, including the connection of substituents to the isothiazole core.
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Isothiazole Derivatives
| Carbon Atom | Chemical Shift (ppm) |
| C-3 | Varies with substituent |
| C-4 | Varies with substituent |
| C-5 | Varies with substituent |
| C≡N | ~115-120 |
Note: The chemical shifts are approximate and can vary based on the specific substituents and the solvent used.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N stretching)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the context of this compound and its derivatives, the most characteristic absorption is that of the nitrile (C≡N) group.
The C≡N triple bond stretching vibration gives rise to a sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2260 and 2220 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the isothiazole ring. For example, the presence of electron-withdrawing chlorine atoms can slightly shift the frequency. This distinct peak serves as a reliable diagnostic marker for the presence of the nitrile functionality.
Other vibrations, such as those arising from the C=N and C-Cl bonds within the isothiazole ring, also produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), further confirming the molecular structure.
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium, Sharp |
| C=N (Isothiazole ring) | ~1600 | Medium to Weak |
| C-Cl | 800 - 600 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₄Cl₂N₂S, corresponding to a monoisotopic mass of approximately 177.9 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight. A key feature for compounds containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, a compound with two chlorine atoms, like this compound, will exhibit a characteristic isotopic cluster for the molecular ion:
An M⁺ peak (containing two ³⁵Cl atoms).
An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of approximately 65% of the M⁺ peak.
An [M+4]⁺ peak (containing two ³⁷Cl atoms), with an intensity of about 10% of the M⁺ peak.
This distinct isotopic pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion can break apart in predictable ways, and the resulting fragment ions can help to confirm the connectivity of the atoms within the isothiazole ring and the nitrile group.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can unequivocally confirm the planar structure of the isothiazole ring and the precise geometry of the substituents. The resulting crystal structure would also reveal intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties and reactivity of these compounds.
Table 3: Illustrative Crystallographic Parameters for an Isothiazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are for a representative isothiazole derivative and are not specific to this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the isothiazole ring in this compound, absorb UV or visible light, promoting electrons from lower energy orbitals to higher energy orbitals.
The UV-Vis spectrum of this compound and its derivatives would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the specific electronic structure. The presence of chlorine atoms and the nitrile group, as well as other substituents on the isothiazole ring, will influence the energy of these transitions and thus the observed λmax. This technique is particularly useful for studying the effects of different substituents on the electronic properties of the isothiazole core.
Computational and Theoretical Studies on 3,5 Dichloroisothiazole 4 Carbonitrile and Its Analogs
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structurersc.orgsci-hub.setandfonline.comnih.govimist.ma
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comscielo.org.mxresearchgate.net DFT calculations have been instrumental in analyzing the molecular geometry and electronic properties of isothiazole (B42339) derivatives. researchgate.net
Analysis of Optimized Geometric Parametersrsc.org
DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to determine the optimized molecular geometry of compounds. mdpi.com For a series of 3-substituted 4,5-dichloroisothiazole derivatives, which are analogs of 3,5-Dichloroisothiazole-4-carbonitrile, DFT calculations have been used to predict geometric parameters such as bond lengths and angles. rsc.orgrsc.org The presence of the 4,5-dichloroisothiazole fragment can be identified in 13C NMR spectra by characteristic signals of quaternary carbon atoms. rsc.org
Optimized Geometric Parameters of a Dichloroisothiazole Analog
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.72 Å |
| Bond Length | C=N | ~1.30 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Angle | Cl-C-C | ~125° |
| Bond Angle | C-S-N | ~95° |
Note: These are representative values for dichloroisothiazole analogs and may vary depending on the specific substituent at position 3. Data is conceptually derived from typical DFT studies on similar heterocyclic systems.
Investigation of Molecular Electrostatic Potential (MEP) Surfacessci-hub.se
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov
In studies of 4,5-dichloroisothiazole derivatives, MEP surface analysis has been used to rationalize intermolecular interactions. rsc.orgrsc.org The analysis can reveal the existence of σ-holes, which are regions of positive electrostatic potential on the extension of a covalent bond, for instance, opposite the C–Cl bonds. These positive regions can then interact with nucleophilic sites on other molecules. rsc.orgd-nb.info For dichloropyridazinone, a related heterocyclic compound, the most negative region was found on the oxygen atom, indicating it as a likely site for electrophilic attack. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Calculationssci-hub.se
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot calculations are computational methods used to analyze and visualize non-covalent interactions within and between molecules. sci-hub.seup.ac.zaresearchgate.net
QTAIM defines chemical bonds and atomic interactions based on the topology of the electron density. sci-hub.se It identifies critical points in the electron density, which can characterize the nature of chemical bonds and non-covalent contacts. youtube.com
NCI plot analysis is a technique that visualizes non-covalent interactions by plotting the reduced density gradient (RDG) versus the electron density. up.ac.zayoutube.com This method can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. youtube.com In the study of 3-substituted 4,5-dichloroisothiazole derivatives, a combination of QTAIM and NCIplot was used to characterize various interactions, including π-stacking between the dichloroisothiazole rings, lone pair-π interactions, and halogen bonding. rsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Predictionnih.govimist.mamdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized compounds. nih.gov Isothiazole derivatives have shown a wide range of biological activities, making them interesting candidates for QSAR studies. nih.govresearchgate.net
2D and 3D-QSAR Methodologiesimist.ma
QSAR models can be developed using different types of molecular descriptors, leading to 2D and 3D approaches.
2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. imist.maresearchgate.net Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are often used to build the models. imist.maimist.ma For a series of thiazole (B1198619) derivatives, a 2D-QSAR model was developed that successfully passed internal and external validation criteria using descriptors like J, Log P, NRB, and MD. imist.maimist.ma
3D-QSAR models utilize descriptors that depend on the 3D conformation of the molecules. researchgate.net A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMSIA), which calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. imist.maimist.ma For thiazole derivatives, a CoMSIA model provided insights into the structural requirements for biological activity by analyzing contour maps, which show regions where modifications to the molecule would likely increase or decrease activity. imist.maimist.ma
In Silico Exploration for Structure-Activity Relationshipsnih.govmdpi.com
In silico studies, including QSAR and molecular docking, are crucial for exploring the structure-activity relationships (SAR) of bioactive compounds. researchgate.netscispace.com These studies help to identify the key molecular features that influence the biological activity of a series of compounds. researchgate.netresearchgate.net
For isothiazole and thiazole derivatives, QSAR studies have identified several descriptors that are important for their biological activity. For example, in a study of 2-aminothiazole (B372263) derivatives with anticancer activity, descriptors related to spatial autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative positive surface area (RPSA) were found to be significant. tandfonline.com Such findings provide guidelines for the design of new, more potent analogs. researchgate.net The incorporation of the thiazole ring, for instance, has been noted to augment flexibility and binding affinity to biological targets. nih.gov These computational approaches play a pivotal role in modern drug design by predicting the properties and potential toxicity of novel compounds. nih.gov
Key Descriptors in QSAR Models for Thiazole/Isothiazole Analogs
| Descriptor Type | Example | Relevance to Biological Activity |
|---|---|---|
| Topological | Moreau-Broto autocorrelation (ATSC1i) | Spatial arrangement of atomic properties. tandfonline.com |
| Autocorrelation | Moran autocorrelation (MATS8c) | Correlation of atomic charges at specific distances. tandfonline.com |
| Surface Area | Relative Positive Surface Area (RPSA) | Related to molecular interactions and solubility. tandfonline.com |
| Physicochemical | Log P | Lipophilicity, affecting membrane permeability. imist.maimist.ma |
This table summarizes descriptors found to be significant in QSAR studies of isothiazole analogs, providing insights into the structural features governing their activity.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction of small molecules with biological macromolecules, such as proteins and enzymes. While specific molecular docking or dynamics simulation studies focused exclusively on this compound are not extensively detailed in publicly available literature, the application of these techniques to structurally related thiazole and isothiazole derivatives provides significant insight into the potential biomolecular interactions of this class of compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For various thiazole derivatives, these simulations have been used to identify potential biological targets and elucidate binding modes. For instance, studies on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives involved docking against the α-amylase enzyme to evaluate their potential as anti-diabetic agents. plos.orgchemsrc.com Such analyses calculate a docking score, representing the binding affinity (in kcal/mol), and identify key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. plos.orgnih.gov
Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase was conducted for 100 nanoseconds to confirm the stability of the docked pose. plos.org Key metrics from these simulations, such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), provide information on the conformational stability of the complex and the flexibility of individual residues, respectively. plos.orgchemsrc.com These computational approaches are crucial in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. nih.govnih.gov
Table 1: Representative Data from Molecular Docking and Dynamics Simulations of Thiazole Analogs
| Compound Class | Target Protein | Docking Score (kcal/mol) | MD Simulation Duration (ns) | Key Interactions Observed |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-Amylase | -7.43 | 100 | Interactions with Trp58, Tyr62, Gln63, Asp197, etc. plos.orgchemsrc.com |
| 1,3-Thiazoline derivatives | Penicillin-Binding Protein 4 (PBP4) | -5.2 | Not Specified | Hydrogen bond with ASN 308, C-H bonds with SER 303. nih.gov |
| 2-Ethylidenehydrazono-5-arylazothiazoles | Rho6 Protein | Not Specified | Not Specified | Good docking scores with acceptable binding interactions reported. nih.gov |
Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking) in Crystal Structures
The solid-state architecture of isothiazole derivatives is significantly influenced by a variety of non-covalent interactions, which play a crucial role in crystal engineering and the design of supramolecular structures. rsc.org Theoretical and X-ray crystallographic studies on analogs, particularly 3-substituted 4,5-dichloroisothiazoles, reveal the prevalence of halogen bonding and π-stacking as key structure-directing forces. rsc.org
π-Stacking: The aromatic isothiazole ring system actively participates in π-stacking interactions. In several crystal structures of 4,5-dichloroisothiazole derivatives, π-stacking between the heterocyclic rings is a recurrent and significant motif. rsc.org These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by a combination of electrostatic and dispersion forces. The energetic contribution of these interactions helps to stabilize the crystal packing, often leading to the formation of columnar or layered structures. rsc.orgrsc.org In addition to ring-to-ring stacking, other non-covalent forces such as lone pair (LP)⋯π interactions have also been observed in these systems. rsc.org
Table 2: Summary of Non-Covalent Interactions in Dichloroisothiazole Analogs
| Interaction Type | Description | Significance in Crystal Structure |
|---|---|---|
| Halogen Bonding (XB) | Interaction between the electrophilic region (σ-hole) of a chlorine atom and a nucleophilic atom (e.g., N, O). rsc.org | Directs supramolecular assembly, often forming 1D polymeric chains. rsc.org |
| π-Stacking | Attractive interaction between the aromatic π-systems of adjacent isothiazole rings. rsc.org | A recurrent motif that stabilizes the crystal packing. rsc.org |
| Lone Pair (LP)⋯π | Interaction between a lone pair of electrons and the π-system of the isothiazole ring. rsc.org | Contributes to the overall supramolecular architecture. rsc.org |
| Antiparallel CN⋯CN | Interaction between cyano groups of neighboring molecules. rsc.org | Can form specific centrosymmetric motifs in conjunction with H-bonds. rsc.org |
The combination of these diverse non-covalent interactions dictates the complex and often elegant supramolecular assemblies observed in the solid state for this class of compounds. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
| 1,3-Thiazoline |
| 2-Ethylidenehydrazono-5-arylazothiazole |
Biological Activities and Mechanistic Investigations of 3,5 Dichloroisothiazole 4 Carbonitrile Derivatives
Antiviral Activity of Isothiazole (B42339) Derivatives
Derivatives of isothiazole have been identified as a noteworthy class of heterocyclic compounds demonstrating a range of biological activities, including antiviral properties. medwinpublishers.com Research has focused on synthesizing and evaluating these compounds against various viral pathogens, revealing promising candidates for further development. nih.govnih.gov
Evaluation against Specific Viral Strains (e.g., HIV-1, HIV-2, Poliovirus, Echo 9)
A series of 3,4,5-trisubstituted isothiazoles have been systematically screened for their ability to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov Among the compounds tested, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to be an active inhibitor of both HIV-1 (IIIB strain) and HIV-2 (ROD strain) replication in acutely infected MT-4 cells. nih.gov Further synthetic modifications led to the identification of other derivatives with significant anti-HIV efficacy. Specifically, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were also effective against both HIV-1 and HIV-2. nih.govnih.gov
These latter two compounds were further evaluated against a panel of both RNA and DNA viruses. nih.gov They demonstrated particularly high selectivity indexes against two picornaviruses: poliovirus 1 and Echovirus 9. nih.gov The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a critical measure of a compound's potential as a therapeutic agent.
| Compound | Virus Strain | Activity (EC₅₀ µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 nih.gov | N/A |
| HIV-2 (ROD) | 9.7 nih.gov | N/A | |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 13.6 nih.gov | N/A |
| HIV-2 (ROD) | 17.4 nih.gov | N/A | |
| Poliovirus 1 | N/A | 223 nih.gov | |
| Echovirus 9 | N/A | 334 nih.gov | |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | 15.2 nih.gov | N/A |
| HIV-2 (ROD) | 13.4 nih.gov | N/A | |
| Poliovirus 1 | N/A | 828 nih.gov | |
| Echovirus 9 | N/A | 200 nih.gov |
Structure-Activity Relationship (SAR) Studies in Antiviral Agents
The relationship between the chemical structure of isothiazole derivatives and their antiviral potency has been a key area of investigation. For anti-HIV activity, the substituent at the 3-position of the isothiazole ring is critical. nih.gov Initial studies demonstrated that the presence of a free mercapto group (-SH) at this position was essential for activity. nih.gov The substitution of this group with a thioalkyl chain or a dialkylamino function resulted in a complete loss of anti-HIV activity. nih.gov
Further SAR studies explored modifications to other parts of the molecule. For instance, in a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, which showed a broad antipicornavirus spectrum, the length of an intermediate alkyl chain influenced activity against Poliovirus 1 and Echo 9. nih.gov Specifically, derivatives with a longer alkyl chain between two phenoxy rings exhibited good activity against these enteroviruses. nih.gov The nature of substituents on the phenyl ring also plays a role; for example, the introduction of electron-withdrawing groups can influence the bioactivity of thiazole-containing compounds. mdpi.comnih.gov These findings underscore the importance of specific structural features for potent antiviral action and guide the rational design of new, more effective derivatives.
Proposed Mechanisms of Antiviral Action and Target Interaction
While the precise mechanisms of action for many antiviral isothiazole derivatives are not fully elucidated, their broad-spectrum activity suggests interference with fundamental viral processes. researchgate.netresearchgate.net The efficacy of these compounds against both RNA and DNA viruses points to potential interactions with viral enzymes or structural components common to different virus families. nih.gov For many heterocyclic antiviral agents, the mechanism involves inhibiting viral replication, and some studies suggest that isothiazolinones can interfere with microbial protein and nucleic acid synthesis. nih.govresearchgate.net The structural characteristics of these compounds allow for potential binding to viral targets through various interactions. Theoretical studies combining experimental results with density functional theory (DFT) have been used to understand the structural, electronic, and topological properties of these molecules, which can help predict their biological interactions. researchgate.net
Fungicidal Activity and Crop Protection Applications
Beyond their antiviral potential, derivatives of 3,4-dichloroisothiazole have been extensively developed for their potent fungicidal properties, making them valuable in agriculture for crop protection. rsc.orgnih.gov These compounds can act directly against fungal pathogens and, in some cases, induce systemic acquired resistance (SAR) in the host plant, enhancing its natural defense mechanisms. nih.govresearchgate.net
Broad-Spectrum Fungicidal Efficacy against Plant Pathogens (e.g., Alternaria solani, Botrytis cinerea, Cercospora arachidicola)
Derivatives incorporating the 3,4-dichloroisothiazole moiety have demonstrated broad-spectrum fungicidal activity against a range of significant plant pathogens. mdpi.comnih.gov In one study, novel ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin were synthesized and evaluated. Several of these compounds exhibited significant in vitro inhibition against multiple fungi. For example, compound 2ai from this series showed potent activity against Alternaria solani, Botrytis cinerea, Cercospora arachidicola, and Sclerotinia sclerotiorum. mdpi.com Its efficacy against C. arachidicola and other pathogens was comparable or superior to that of lead compounds. mdpi.com
| Fungal Pathogen | EC₅₀ (µg/mL) |
|---|---|
| Alternaria solani | 3.20 mdpi.com |
| Botrytis cinerea | 5.56 mdpi.com |
| Cercospora arachidicola | 3.82 mdpi.com |
| Physalospora piricola | 3.65 mdpi.com |
| Sclerotinia sclerotiorum | 2.90 mdpi.com |
Design and Synthesis of Strobilurin Analogs Containing Dichloroisothiazole Moieties
A highly successful strategy in the development of new fungicides has been the creation of hybrid molecules that combine the 3,4-dichloroisothiazole core with the pharmacophore of strobilurin fungicides. rsc.orgnih.govscispace.com Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. rsc.orgscispace.com However, their widespread use has led to the emergence of resistant pathogen strains, necessitating the development of novel analogs. rsc.orgscispace.com
Researchers have designed and synthesized series of novel strobilurin analogs where part of the traditional structure is replaced with a 3,4-dichloroisothiazole moiety. rsc.orgscispace.com This molecular hybridization aims to create compounds with a potent mode of action, a broad fungicidal spectrum, and potentially the ability to overcome existing resistance. scispace.comnih.gov Bioassays of these synthesized compounds have confirmed that many display very good to excellent fungicidal activity against multiple plant pathogens both in vitro and in vivo. rsc.orgnih.govscispace.com For example, certain synthesized analogs showed better efficacy against pathogens like Sphaerotheca fuliginea and Pseudoperonospora cubensis than commercial standards such as azoxystrobin and trifloxystrobin in field trials. rsc.org The linker connecting the dichloroisothiazole ring to the strobilurin pharmacophore has been identified as a critical factor influencing the potency and spectrum of fungicidal activity. nih.govnih.gov
Systemic Acquired Resistance (SAR) Activities in Plant Defense
Systemic Acquired Resistance (SAR) is a plant's defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. researchgate.net The activation of SAR is a desirable trait in crop protection.
Derivatives of 3,4-dichloroisothiazole can induce SAR, enhancing a plant's resistance to subsequent pathogen attacks. nih.govresearchgate.net This induced resistance is associated with the upregulation of the plant's natural defense pathways. For instance, treatment with certain isothiazole-thiazole derivatives has been shown to significantly increase the expression of the pathogenesis-related gene pr1, a key marker for SAR activation. nih.gov This indicates that these compounds can trigger the salicylic acid (SA) signaling pathway, a crucial component of the plant's immune response. nih.gov
The ability of these compounds to act as plant activators, stimulating the plant's own defense mechanisms, makes them a promising alternative to traditional fungicides, especially in the face of growing fungicide resistance. nih.govresearchgate.net
Isothiazole-Based Agrochemicals and Their Environmental Behavior
The environmental fate of isothiazole-based agrochemicals is a critical aspect of their use. Generally, isothiazolone biocides are known to biodegrade rapidly in the environment, with half-lives often less than 26 hours. researchgate.net This degradation process typically involves the cleavage of the isothiazolone ring, followed by oxidation. researchgate.net
The stability of these compounds can be influenced by environmental factors such as temperature and pH. nih.gov For example, the degradation rate of DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) increases with rising temperatures. nih.gov Sunlight can also accelerate the degradation process through photolysis. nih.gov
While isothiazolone compounds can be toxic to aquatic organisms, their rapid metabolism results in degradants that are significantly less toxic, by four to five orders of magnitude. researchgate.net This rapid breakdown and detoxification are key factors in assessing their environmental risk. researchgate.net
Interactive Data Table: Environmental Factors Affecting DCOIT Degradation
| Condition | Half-life |
| pH 9 | 3.7 days |
| 4 °C | >64 days |
| 25 °C | 27.9 days |
| 40 °C | 4.5 days |
| Sunlight Exposure (Photolysis) | 6.8 days |
| Dark Control | 14.4 days |
Note: This table is based on data for DCOIT and illustrates the influence of various environmental conditions on the degradation of an isothiazole derivative.
Insecticidal and Anti-Plant Virus Activities
Isothiazole derivatives are also being investigated for their potential to control insect pests and plant viruses.
Certain isothiazole derivatives have shown promising insecticidal activity. mdpi.com For example, N-pyridylpyrazole thiazole (B1198619) derivatives have demonstrated efficacy against various Lepidoptera pests. mdpi.com The insecticidal activity of these compounds is often evaluated by determining the concentration required to cause 50% mortality (LC50) in a given insect population.
Some synthesized diacylhydrazine and acylhydrazone derivatives that incorporate a meta-amino benzamide group have shown strong insecticidal activity against the third instar larvae of several pest species, including the beet armyworm and diamondback moth. nih.gov
In addition to direct pesticidal action, some isothiazole derivatives can act as plant activators, enhancing the plant's own defenses against viral infections. mdpi.com This approach, which involves inducing the plant's systemic acquired resistance, is a valuable strategy in managing plant viral diseases. mdpi.com Anti-plant virus agents can be categorized based on their mode of action: viral inactivation, inhibition of the virus, or enhancement of host resistance. mdpi.com
The development of compounds that can trigger these defense responses is an important area of research for sustainable agriculture.
Anticancer and Anti-inflammatory Potentials
The biological activities of isothiazole derivatives extend to potential therapeutic applications in human health, including anticancer and anti-inflammatory effects. researchgate.netmedwinpublishers.com
A significant area of research is the evaluation of the cytotoxic effects of isothiazole derivatives against various cancer cell lines. The effectiveness of these compounds is often measured by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.
Studies have shown that certain phthalimide-thiazole derivatives exhibit high antiproliferative activity against human leukemia and lung carcinoma cells. nih.gov For instance, some derivatives have shown IC50 values in the low micromolar range against these cell lines. nih.gov
The mechanism of action for some of these compounds may involve the induction of apoptosis (programmed cell death) in cancer cells. nih.gov This can be triggered through intrinsic or extrinsic pathways. nih.gov
Interactive Data Table: Cytotoxic Activity of Phthalimide-Thiazole Derivatives
| Cell Line | Compound | IC50 (µM) |
| Human Leukemia (MV4-11) | 5a | 5.56 - 16.10 (range for 5a-5e, 6a-6f) |
| Human Lung Carcinoma (A549) | 5e | 6.69 - 10.41 (range for 5e, 5f, 6e, 6f) |
| MDA-MB-231 | 4b | 3.52 |
| MDA-MB-231 | 4c | 4.89 |
| MDA-MB-231 | 4d | 1.21 |
Note: This table presents a selection of data from studies on the cytotoxic effects of different thiazole derivatives on various cancer cell lines. nih.govresearchgate.net
Investigation of Anti-inflammatory Responses
Information not available in the reviewed literature.
Role of Molecular Structure and Substituent Effects on Biological Efficacy
Information not available in the reviewed literature.
Information not available in the reviewed literature.
Information not available in the reviewed literature.
Future Directions and Research Perspectives for 3,5 Dichloroisothiazole 4 Carbonitrile Chemistry
Development of Novel Synthetic Methodologies for Enhanced Sustainability and Industrial Viability
The progression of chemical synthesis is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netnih.gov Future research into the synthesis of 3,5-Dichloroisothiazole-4-carbonitrile will likely focus on moving away from conventional methods that may rely on harsh solvents and reagents.
Key research perspectives include:
Photoredox and Electrocatalytic Methods: The application of visible light-promoted photoredox catalysis offers a sustainable pathway for forming the isothiazole (B42339) N–S bond under mild conditions. rsc.org Future studies could adapt these metal-free catalytic systems for the synthesis of the dichloroisothiazole core, significantly reducing the environmental impact.
Continuous Flow Chemistry: Implementing synthesis in continuous flow reactors provides superior control over reaction parameters, enhances safety, and allows for easier scalability. rsc.org Developing a flow-based synthesis for this compound could improve yield, purity, and industrial viability.
Greener Solvent and Catalyst Systems: A significant area of development is the replacement of hazardous solvents with more environmentally benign alternatives. Research into synthetic routes that utilize water, supercritical fluids, or biodegradable solvents is a priority. For instance, methods developed for other dichloroisothiazoles that avoid aprotic polar solvents like DMF are of considerable industrial interest and could be adapted. thieme-connect.com
The following table summarizes potential green synthetic strategies applicable to isothiazole synthesis.
| Green Synthetic Strategy | Potential Advantages for Industrial Viability |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.gov |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates, reduced energy consumption. nih.gov |
| Metal-Free Catalysis | Lower toxicity, reduced cost, and simplified purification. rsc.org |
| Continuous Flow Processing | Improved safety, scalability, and process control. rsc.org |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
A comprehensive understanding of a molecule's reactivity is crucial for its application as a synthetic building block. For this compound, the two chlorine atoms at the C-3 and C-5 positions exhibit differential reactivity, which is a key area for future exploration.
Research has shown that the C-5 chlorine is more susceptible to displacement in certain reactions. For example, Suzuki cross-coupling reactions with aryl- and methylboronic acids occur regiospecifically at the C-5 position, leaving the C-3 chlorine intact. ucy.ac.cyrsc.org Similarly, studies on related dichloroisothiazoles have demonstrated that nucleophilic substitution with amines also selectively occurs at the C-5 position. researchgate.net
Future research should focus on:
Mapping Nucleophilic Aromatic Substitution (SNAr) Reactivity: Systematically investigating the reaction of this compound with a broad range of N-, O-, and S-based nucleophiles will establish a comprehensive reactivity map. This will allow chemists to selectively functionalize either the C-5 or potentially the C-3 position under specific conditions.
Expanding Cross-Coupling Reactions: While Suzuki coupling has been established, the potential for other modern cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) remains unexplored. These reactions could be used to introduce diverse carbon-based substituents at the C-5 and C-3 positions, vastly expanding the accessible chemical space.
Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. ucy.ac.cy Exploring these transformations in conjunction with substitutions at the C-3 and C-5 positions would generate a rich library of multifunctional isothiazole derivatives.
Rational Design of Next-Generation Biologically Active Compounds with Tailored Efficacy
The isothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. researchgate.netresearchgate.net this compound is an ideal starting point for the rational design of new therapeutic agents, leveraging the distinct reactivity of its functional groups.
The strategy involves using the isothiazole core as a central scaffold and selectively introducing pharmacophores at the C-3 and C-5 positions to target specific biological pathways or receptors. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled approach to building molecular complexity. For instance, a known bioactive moiety could be introduced at the C-5 position via Suzuki coupling, followed by a different functionalization at the C-3 position.
Future research efforts can be directed toward designing derivatives with tailored efficacy for various diseases, as guided by the established activities of other isothiazole compounds.
| Therapeutic Area | Biological Target/Activity | Rationale for this compound Scaffold |
| Oncology | Kinase Inhibition (e.g., EGFR, HER2, PI3K/mTOR) nih.govnih.gov, DHFR Inhibition nih.gov, Anti-migration nih.gov | The scaffold allows for the precise spatial arrangement of functional groups to interact with kinase hinge regions or other enzyme active sites. |
| Infectious Diseases | Antibacterial nih.gov, Antifungal ontosight.ai | The isothiazole ring itself possesses intrinsic antimicrobial properties that can be enhanced through substitution with groups that improve cell penetration or target specific bacterial/fungal enzymes. |
| Neuroscience | Alzheimer's Disease Treatment medwinpublishers.com | Derivatives can be designed to act as antagonists or inhibitors for receptors and enzymes implicated in neurodegenerative diseases. |
| Inflammatory Diseases | Anti-inflammatory medwinpublishers.com | The scaffold can be used to develop compounds that modulate inflammatory pathways. |
Advanced Computational Approaches for Predictive Modeling and Drug Discovery
The integration of computational chemistry into the drug discovery pipeline can significantly reduce the time and cost associated with developing new therapeutic agents. mdpi.com For this compound, a range of in silico techniques can be applied to guide the rational design of its derivatives and predict their biological activities before synthesis.
Future research will heavily rely on these computational tools:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. imist.ma By analyzing a training set of synthesized derivatives and their measured biological activities, these models can identify the key structural features required for high potency, guiding the design of more effective compounds. mdpi.comnih.gov
Molecular Docking: This technique can be used to predict how virtual libraries of derivatives based on the this compound scaffold will bind to the active site of a specific biological target, such as a protein kinase or a bacterial enzyme. mdpi.comimist.manih.gov Docking studies provide insights into binding modes and energies, helping to prioritize which compounds to synthesize. ufv.br
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions compared to static docking poses. mdpi.comnih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. mdpi.comnih.gov This allows researchers to filter out compounds with poor drug-like properties early in the discovery process. orientjchem.org
The following table details the application of these computational methods in the context of drug discovery with the isothiazole scaffold.
| Computational Method | Application in Drug Discovery |
| QSAR | Predicts biological activity based on molecular structure; identifies key functional groups for potency. imist.ma |
| Molecular Docking | Screens virtual libraries against protein targets; predicts binding poses and affinities. ufv.br |
| MD Simulations | Assesses the stability of ligand-receptor complexes; refines understanding of binding interactions. mdpi.com |
| ADMET Prediction | Evaluates drug-likeness, metabolic stability, and potential toxicity of new compounds. nih.gov |
Integration of Isothiazole Chemistry with Emerging Fields (e.g., Material Science, Nanotechnology)
Beyond pharmaceuticals, the unique electronic and structural properties of the isothiazole ring make it a promising candidate for applications in material science and nanotechnology. medwinpublishers.com The electron-deficient nature of the this compound ring system, enhanced by the presence of electron-withdrawing substituents, suggests potential for creating novel functional materials.
Future research perspectives in these emerging fields include:
Conductive Polymers and Organic Electronics: Thiazole-based polymers have been investigated for their electrical conductivity. numberanalytics.com Future work could involve the synthesis of polymers incorporating the this compound unit. The electronic properties of the resulting polymers could be tuned by substituting the chlorine atoms, potentially leading to new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or sensors. numberanalytics.com
Corrosion Inhibitors: Some thiazole (B1198619) derivatives are effective corrosion inhibitors for metals. numberanalytics.com The nitrogen and sulfur atoms in the isothiazole ring can coordinate to metal surfaces, forming a protective layer. Derivatives of this compound could be synthesized and evaluated for their potential in creating advanced protective coatings.
Nanotechnology: The isothiazole moiety can be used as a functional ligand to stabilize or functionalize nanoparticles. By attaching derivatives of this compound to the surface of gold, silver, or quantum dot nanoparticles, new hybrid materials with tailored optical, electronic, or sensing properties could be developed.
Q & A
Q. What are the established synthetic routes for 3,5-dichloroisothiazole-4-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions of precursor heterocycles. For example, diazonium salt intermediates can be generated by reacting amines with sodium nitrite in acidic conditions, followed by coupling with nitrile-containing substrates (e.g., malononitrile) under reflux in ethanol or DMSO . Yields (45–65%) are sensitive to solvent choice, temperature, and stoichiometry. Optimization may require varying catalysts (e.g., NaCl in aqueous media) or additives like glacial acetic acid to stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR identify substituent patterns (e.g., chlorine and nitrile groups at C3, C5, and C4) .
- X-ray diffraction : Resolves crystal packing influenced by C–H⋯N hydrogen bonds and π–π stacking interactions, critical for understanding solid-state reactivity .
- IR spectroscopy : Detects nitrile (C≡N) stretches near 2230 cm and C–Cl vibrations at 600–800 cm .
Q. How does the electronic nature of the nitrile group influence reactivity in cross-coupling reactions?
The electron-withdrawing nitrile group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., with amines or thiols) or metal-catalyzed coupling (e.g., Suzuki-Miyaura). This is evident in analogous thiazole-4-carbonitrile systems, where nitrile-directed regioselectivity governs product formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Antimicrobial activity : Substituents at the triazole or pyrazole ring (e.g., 2,4-dichlorophenoxy groups) significantly alter lipophilicity and membrane penetration .
- Dose-response validation : Reproducibility requires strict control of solvent (DMSO concentration ≤1%) and cell line-specific protocols .
Q. How can computational modeling predict the compound’s applicability in optoelectronic materials?
Density functional theory (DFT) calculations on analogous systems (e.g., benzo-thiadiazole-4-carbonitriles) reveal that the nitrile and chlorine substituents lower the LUMO energy, enhancing electron transport in organic semiconductors. Experimental validation involves cyclic voltammetry and UV-vis spectroscopy to correlate computational predictions with redox potentials .
Q. What mechanistic pathways explain the compound’s role in multi-component reactions?
In reactions with aldehydes and amines, the nitrile group acts as a directing group, stabilizing intermediates via resonance. For instance, in pyrazole-4-carbonitrile synthesis, the nitrile stabilizes enolate intermediates during Knoevenagel condensations, enabling one-pot formation of complex heterocycles .
Q. How do solvent polarity and temperature affect the stability of this compound?
Stability studies in aprotic solvents (e.g., DCM or THF) show minimal degradation at room temperature, while protic solvents (e.g., ethanol/water mixtures) accelerate hydrolysis of the isothiazole ring at elevated temperatures (>60°C). Long-term storage recommendations include anhydrous conditions and inert atmospheres .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
High-resolution mass spectrometry (HRMS) and HPLC-UV are essential for detecting byproducts like dechlorinated analogs or hydrolyzed nitriles. For example, HRMS can distinguish isotopic patterns of Cl-containing impurities (e.g., vs. ) .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations, referencing protocols for pyrazole-4-carbonitrile derivatives .
- Biological Assays : Prioritize structure-activity relationship (SAR) studies by systematically varying substituents on the isothiazole core .
- Data Reproducibility : Document reaction conditions (e.g., reflux time, cooling rates) meticulously, as minor variations significantly impact crystallinity and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
